molecular formula C18H23NO2S B2795412 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide CAS No. 2034328-99-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide

Cat. No.: B2795412
CAS No.: 2034328-99-7
M. Wt: 317.45
InChI Key: KQKRAHGDPULFMZ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide is a complex organic compound characterized by the presence of a thiophene ring, a hydroxyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a benzamide precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophene ring and benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isobutoxybenzenesulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide is unique due to its specific structural features, including the combination of a thiophene ring, a hydroxyl group, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-13-3-4-14(2)17(11-13)18(21)19-8-5-15(6-9-20)16-7-10-22-12-16/h3-4,7,10-12,15,20H,5-6,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRAHGDPULFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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